molecular formula C18H19N3O2S B2919925 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1796969-40-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B2919925
CAS RN: 1796969-40-8
M. Wt: 341.43
InChI Key: MIFBSZBEHGRDKA-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is fused to a piperidine ring, another type of heterocycle, through a methylene bridge . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including a benzoxazole ring and a piperidine ring . These rings are connected through a methylene bridge . The compound also features a thiophene ring and a carboxamide group .

Scientific Research Applications

Antipsychotic Potential

Research has shown that heterocyclic carboxamides, including compounds structurally related to "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide", exhibit promising antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating potent in vivo activities comparable to established antipsychotic agents. Such studies indicate their potential utility as backup compounds to existing antipsychotic medications, highlighting their importance in addressing psychiatric disorders (Norman et al., 1996).

Analgesic and Anti-inflammatory Properties

Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds which share a similar heterocyclic framework, has demonstrated significant analgesic and anti-inflammatory activities. These studies suggest the broader applicability of such compounds in treating pain and inflammation, contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Interaction and Pharmacophore Modeling

Investigations into the molecular interactions of related antagonists with cannabinoid receptors provide valuable insights into the structural requirements for receptor binding and activity. These studies, focusing on molecular conformation and three-dimensional quantitative structure-activity relationships (QSAR), aid in understanding the pharmacophore models of cannabinoid receptor ligands and contribute to the rational design of new therapeutic molecules (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel heterocyclic compounds, including those incorporating thiophene-3-carboxamide moieties, are pivotal in the discovery of new drugs with potential biological activities. Such research efforts encompass the development of new synthetic methodologies and the exploration of the chemical space around thiophene carboxamides, which could lead to the identification of compounds with improved pharmacological profiles (Mohareb et al., 2004).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17(14-7-10-24-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)23-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBSZBEHGRDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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